(2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid
Overview
Description
(2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid is a chiral amino acid derivative with a trifluoromethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and a suitable chiral amino alcohol.
Key Reactions: The key steps include the formation of an imine intermediate, followed by reduction to form the amino alcohol. The stereochemistry is controlled using chiral catalysts or auxiliaries.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Dess-Martin periodinane.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of a primary or secondary amine
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
(2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a chiral auxiliary or ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The hydroxyl and amino groups participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acid: Lacks the trifluoromethyl group, resulting in different physicochemical properties and biological activity.
(2S,3S)-3-Amino-2-hydroxy-3-(4-fluorophenyl)propanoic acid: Contains a fluorine atom instead of a trifluoromethyl group, leading to variations in reactivity and stability.
Uniqueness
The presence of the trifluoromethyl group in (2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to molecular targets. These features make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
(2S,3S)-3-amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-1-2-5(4-6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSPHPYIWVLSKB-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H]([C@@H](C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376155 | |
Record name | (2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959578-49-5 | |
Record name | (2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.